molecular formula C11H9BrN2O2S B2742386 2-bromo-4-nitro-N-(2-thienylmethyl)aniline CAS No. 477862-39-8

2-bromo-4-nitro-N-(2-thienylmethyl)aniline

Cat. No.: B2742386
CAS No.: 477862-39-8
M. Wt: 313.17
InChI Key: YUMPRRGDIQZISV-UHFFFAOYSA-N
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Description

2-bromo-4-nitro-N-(2-thienylmethyl)aniline is an organic compound with the molecular formula C11H9BrN2O2S It is characterized by the presence of a bromine atom, a nitro group, and a thienylmethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitro-N-(2-thienylmethyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the 4-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Thienylmethylation: The nitrated product is then reacted with 2-thienylmethyl chloride in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-nitro-N-(2-thienylmethyl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-amino-4-nitro-N-(2-thienylmethyl)aniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-bromo-4-nitro-N-(2-thienylmethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The

Properties

IUPAC Name

2-bromo-4-nitro-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-10-6-8(14(15)16)3-4-11(10)13-7-9-2-1-5-17-9/h1-6,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMPRRGDIQZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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